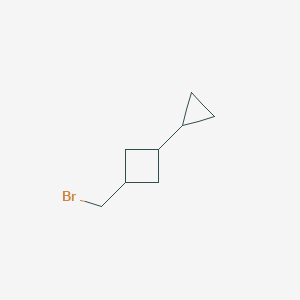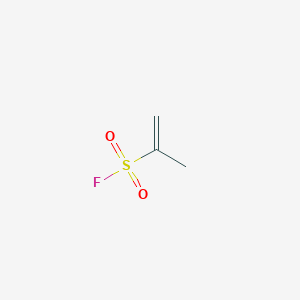
1-(Bromomethyl)-3-cyclopropylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-cyclopropylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-cyclopropylcyclobutane typically involves the bromination of cyclopropylcyclobutane derivatives. One common method includes the reaction of cyclopropylcyclobutane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-cyclopropylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopropylcyclobutanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopropylcyclobutane.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate in an aqueous medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is used for reduction reactions.
Major Products:
- Substitution reactions yield various cyclopropylcyclobutane derivatives.
- Oxidation reactions produce cyclopropylcyclobutanone.
- Reduction reactions result in cyclopropylcyclobutane .
Scientific Research Applications
1-(Bromomethyl)-3-cyclopropylcyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-cyclopropylcyclobutane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The cyclopropyl ring provides structural rigidity, influencing the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
1-Bromocyclopropane: Similar in structure but lacks the cyclobutane ring.
Cyclopropylmethyl bromide: Contains a cyclopropyl ring but differs in the position of the bromine atom.
1-Bromo-3-cyclopropylpropane: Similar but with a different carbon chain length
Uniqueness: 1-(Bromomethyl)-3-cyclopropylcyclobutane is unique due to the presence of both cyclopropyl and cyclobutane rings, which confer distinct chemical and physical properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-(bromomethyl)-3-cyclopropylcyclobutane |
InChI |
InChI=1S/C8H13Br/c9-5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2 |
InChI Key |
QGZMBLPHXITEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)


![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12312596.png)
![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)
![[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12312609.png)


![2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B12312624.png)
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/structure/B12312628.png)


